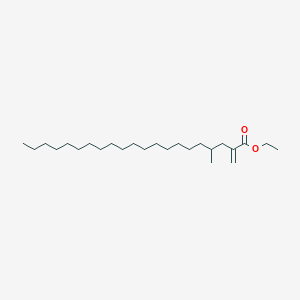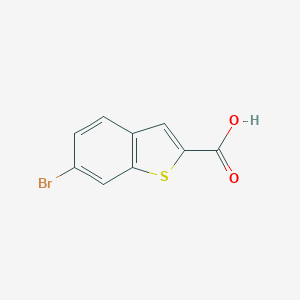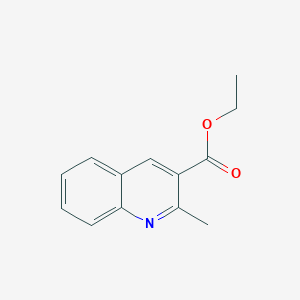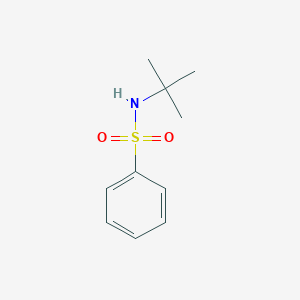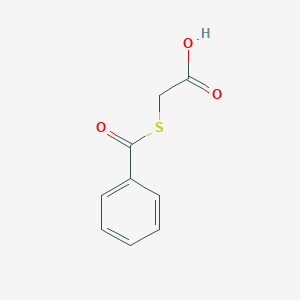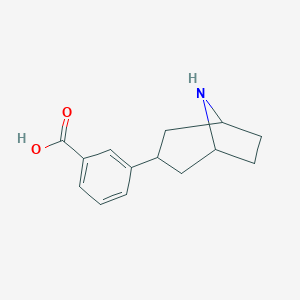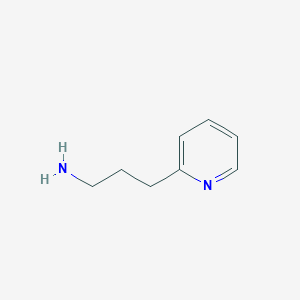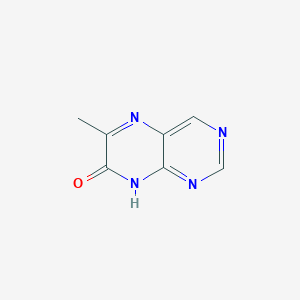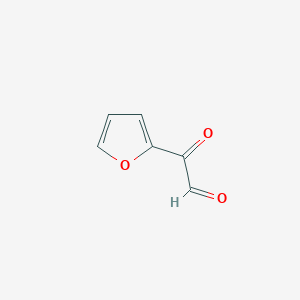
2-(Furan-2-yl)-2-oxoacetaldehyde
Overview
Description
2-(Furan-2-yl)-2-oxoacetaldehyde (2-F2OA) is an important chemical compound used in a variety of scientific research applications. It is a derivative of furan, a heterocyclic compound with a five-member ring structure. 2-F2OA is an aldehyde, meaning it has a carbonyl group at the end of the molecule. It is a colorless liquid with a sweet, pungent odor, and is slightly soluble in water. 2-F2OA is used in a variety of research applications, including synthesis, reaction studies, and mechanistic studies.
Scientific Research Applications
Enzymatic Synthesis of Polymers
- Enzyme-Catalyzed Oxidation for Polymer Production: Furan derivatives, such as 2-(Furan-2-yl)-2-oxoacetaldehyde, have been studied for their role in enzyme-catalyzed reactions. For instance, an FAD-dependent enzyme can oxidize related compounds to produce biobased chemicals like furan-2,5-dicarboxylic acid (FDCA), crucial for polymer production (Dijkman et al., 2014).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Research has been conducted on furan derivatives for their potential antimicrobial properties. For example, studies on dinaphtho[2,1-b]furan-2-yl-methanone and its derivatives revealed weak antimicrobial activity against organisms like Escherichia coli and Candida species (Kırılmış et al., 2009).
Photophysical Properties
- Improved Synthesis and Photophysical Applications: Furan compounds, similar to this compound, have been explored for their photophysical properties. An improved synthesis method for furans has led to the development of compounds that act as metal ion sensors, particularly for aluminum detection (Kumar et al., 2015).
Green Synthesis of Bioactive Compounds
- Green Synthesis Using Furan Derivatives: Furan-2-carbaldehydes have been used as green C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones. This process involves ligand-free photocatalytic C–C bond cleavage, highlighting the use of furan derivatives in eco-friendly synthetic methods (Yu et al., 2018).
Organic Synthesis and Catalysis
- Organocatalytic Reactions for Synthesis: Furan derivatives are used in organocatalytic reactions. For instance, the enantioselective organocatalytic Mukaiyama-Michael reaction uses silyloxy furans with unsaturated aldehydes to create butenolide systems, important in natural isolates synthesis (Brown et al., 2003).
- Cobalt(III)-Catalyzed Syntheses: Cobalt(III) catalysts have been developed for the synthesis of furans by C–H bond functionalizations. This method offers a straightforward and cost-effective route for assembling heterocycles from simple inputs, beneficial in pharmaceutical and agrochemical research (Hummel & Ellman, 2014).
Food Chemistry and Safety
- Formation in Food Through Maillard Reactions: Furan and its derivatives, like this compound, can form in food through Maillard-type reactions. Understanding their formation helps in assessing food safety, especially since some furan compounds have been associated with health risks (Limacher et al., 2008).
properties
IUPAC Name |
2-(furan-2-yl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-4-5(8)6-2-1-3-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLMJMMVZNCODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168968 | |
| Record name | 2-Furanacetaldehyde, alpha-oxo-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17090-71-0 | |
| Record name | 2-Furanacetaldehyde, alpha-oxo-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanacetaldehyde, alpha-oxo-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

